molecular formula C13H12O5S B13947169 Methyl 6-((methylsulfonyl)oxy)-2-naphthoate CAS No. 161912-37-4

Methyl 6-((methylsulfonyl)oxy)-2-naphthoate

Cat. No.: B13947169
CAS No.: 161912-37-4
M. Wt: 280.30 g/mol
InChI Key: KICCNVFMLQQOLJ-UHFFFAOYSA-N
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Description

Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is an organic compound that belongs to the class of naphthoate esters. This compound is characterized by the presence of a naphthalene ring system substituted with a methylsulfonyl group and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate typically involves the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl 6-hydroxy-2-naphthoate is then treated with methanesulfonyl chloride in the presence of a base like pyridine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((methylsulfonyl)oxy)-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted naphthoates.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of methyl 6-hydroxy-2-naphthoate.

Scientific Research Applications

Methyl 6-((methylsulfonyl)oxy)-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxy-2-naphthoate
  • Methyl 6-chloro-2-naphthoate
  • Methyl 6-bromo-2-naphthoate

Uniqueness

Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

161912-37-4

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

methyl 6-methylsulfonyloxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O5S/c1-17-13(14)11-4-3-10-8-12(18-19(2,15)16)6-5-9(10)7-11/h3-8H,1-2H3

InChI Key

KICCNVFMLQQOLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C

Origin of Product

United States

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